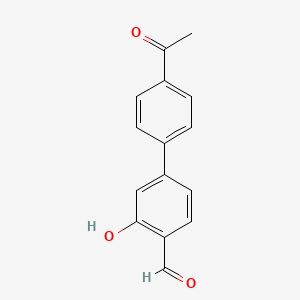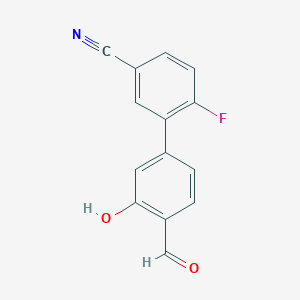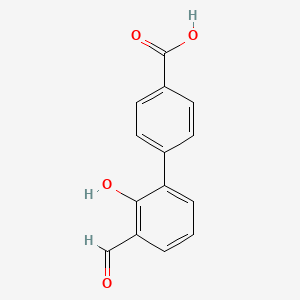
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% (4-ACFPF95) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a highly pure form of 4-ACFPF, containing 95% of the compound by weight. 4-ACFPF95 has been studied extensively in the scientific community, and its various biochemical and physiological effects have been well-documented.
Aplicaciones Científicas De Investigación
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used in studies to investigate the effects of certain compounds on cellular metabolism, as well as to study the biochemical and physiological effects of various drugs. 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has also been used in studies to investigate the effects of certain compounds on gene expression and protein synthesis.
Mecanismo De Acción
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is an organic compound that acts as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. In addition, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the synthesis of prostaglandins. In addition, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is an ideal compound for use in laboratory experiments due to its high purity and stability. It is relatively easy to synthesize and is relatively inexpensive, making it an attractive option for researchers. However, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% can be toxic at high concentrations, and caution should be taken when using it in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and drug delivery. Additionally, further research into the mechanisms of action of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% could lead to the development of new and improved drugs. Finally, further research into the synthesis of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% could lead to the development of more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% begins with the reaction of p-nitrobenzaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. This reaction produces the intermediate product 4-(3-amino-2-cyanoacetylphenyl)-2-formylphenol. This intermediate is then reacted with sodium hydroxide and sodium hydrogen sulfide to yield 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-14(18)11-3-1-2-9(6-11)10-4-5-13(17)12(7-10)8-16/h1-8,17H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENXFZAZKUAMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685148 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminocarbonylphenyl)-2-formylphenol | |
CAS RN |
1093119-80-2 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














